molecular formula C14H16O2 B1337503 Benzyl Cyclohex-3-ene-1-carboxylate CAS No. 91503-67-2

Benzyl Cyclohex-3-ene-1-carboxylate

Cat. No.: B1337503
CAS No.: 91503-67-2
M. Wt: 216.27 g/mol
InChI Key: MJEQUKHBEDFOSW-UHFFFAOYSA-N
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Description

Benzyl Cyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a benzyl group attached to a cyclohexene ring through a carboxylate linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl Cyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-cyclohexene-1-carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl Cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-cyclohexene-1-carboxylic acid or cyclohexanone.

    Reduction: Benzyl 3-cyclohexene-1-methanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl Cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclohexene-1-carboxylate
  • Ethyl 3-cyclohexene-1-carboxylate
  • Propyl 3-cyclohexene-1-carboxylate

Uniqueness

Benzyl Cyclohex-3-ene-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. Compared to its methyl, ethyl, and propyl analogs, the benzyl ester exhibits different solubility, stability, and interaction with biological targets, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

benzyl cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEQUKHBEDFOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452170
Record name Benzyl (+/-)-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91503-67-2
Record name Benzyl (+/-)-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(±)-3-Cyclohexene-1-carboxylic acid (50 g) was dissolved in N,N-dimethylformamide (550 ml), and triethylamine (170 ml) and benzyl bromide (61 ml) were added under ice cooling to stir the mixture at room temperature for 12 hours. Water was added, extraction was conducted with ethyl acetate, and the resultant organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1) to obtain the title compound (70.8 g) as a reddish brown oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

(±)-3-Cyclohexene-1-carboxylic acid (50 g) was dissolved in N,N-dimethylformamide (550 mL), and to the solution were added triethylamine (170 mL) and benzyl bromide (61 mL) under ice cooling, followed by stirring at room temperature for 12 hours. Water was added to the resultant mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and was dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1), to thereby give the title compound (70.8 g).
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50 g
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reactant
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550 mL
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170 mL
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reactant
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61 mL
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